4-(2,5-Dichloropyrimidin-4-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9Cl2N3O |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
4-(2,5-dichloropyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2 |
InChI Key |
DTGCKXYBTUOLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2,5 Dichloropyrimidin 4 Yl Morpholine
Established Synthetic Routes to 4-(2,5-Dichloropyrimidin-4-yl)morpholine and Analogous Dichloropyrimidine-Morpholine Intermediates
The synthesis of this compound and its analogs predominantly relies on the reaction of a polychlorinated pyrimidine (B1678525) with morpholine (B109124). The specific starting materials and reaction conditions can be tailored to achieve the desired substitution pattern.
A general and widely employed method for the synthesis of analogous morpholine-substituted chloropyrimidines involves the reaction of a dichloropyrimidine with morpholine in the presence of a base. For instance, 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) can be synthesized by treating 4,6-dichloropyrimidine (B16783) with morpholine in a solvent like dimethylformamide (DMF) with potassium carbonate as the base. nih.gov This reaction typically proceeds at room temperature over several hours. nih.gov
Similarly, the synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine (B1303653) is achieved by reacting 2,4,6-trichloropyrimidine (B138864) with morpholine. chemicalbook.com This reaction is often carried out at a low temperature (0 °C) in a solvent such as acetone. chemicalbook.com The careful control of stoichiometry and temperature is crucial to favor the formation of the desired monosubstituted product over disubstituted byproducts. chemicalbook.com
| Starting Material | Reagents | Product | Reference |
| 4,6-Dichloropyrimidine | Morpholine, K₂CO₃, DMF | 4-(6-Chloropyrimidin-4-yl)morpholine | nih.gov |
| 2,4,6-Trichloropyrimidine | Morpholine, Acetone | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | chemicalbook.com |
The core chemical transformation in the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the dichloropyrimidine ring that is bonded to a chlorine atom. The chlorine atom, being a good leaving group, is subsequently displaced.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the presence of electron-withdrawing chlorine substituents, making the ring highly susceptible to nucleophilic attack. The SNAr reaction on dichloropyrimidines is a well-established and efficient method for introducing amine nucleophiles. mdpi.com
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of the reaction is influenced by several factors, including the nature of the solvent, the basicity of the nucleophile, and the substitution pattern on the pyrimidine ring.
A key challenge in the synthesis of substituted pyrimidines is achieving the desired regioselectivity, especially when multiple reactive sites are present. In the case of polychlorinated pyrimidines, the different chlorine atoms exhibit varying degrees of reactivity towards nucleophilic substitution.
For example, in the reaction of 2,4,6-trichloropyrimidine with morpholine, the substitution can occur at either the C2, C4, or C6 position. However, experimental evidence shows that the reaction predominantly yields a mixture of 4-(4,6-dichloropyrimidin-2-yl)morpholine and 4-(2,6-dichloropyrimidin-4-yl)morpholine, with the former being the major product. chemicalbook.com This regioselectivity is attributed to the different electronic environments of the carbon atoms. The C2 position is generally more electrophilic than the C4 and C6 positions in 2,4,6-trichloropyrimidine.
Computational studies on the SNAr reaction of dichloropyrimidines have shown that the regioselectivity is highly sensitive to the presence of other substituents on the ring. wuxiapptec.com For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can direct nucleophilic attack to the C2 position. wuxiapptec.com Understanding these electronic effects is crucial for designing synthetic strategies that yield the desired regioisomer.
| Reactant | Nucleophile | Product(s) | Regioselectivity | Reference |
| 2,4,6-Trichloropyrimidine | Morpholine | 4-(4,6-Dichloropyrimidin-2-yl)morpholine and 4-(2,6-Dichloropyrimidin-4-yl)morpholine | Major product is substitution at C2 | chemicalbook.com |
| 2,4-Dichloropyrimidine with C6 electron-donating group | Amine | C2-substituted product | C2 selective | wuxiapptec.com |
Derivatization and Further Chemical Modifications of this compound
The presence of two reactive chlorine atoms on the pyrimidine ring of this compound allows for a wide range of subsequent chemical modifications. These derivatization reactions are instrumental in building molecular complexity and exploring the structure-activity relationships of pyrimidine-based compounds.
The remaining chlorine atom(s) on the pyrimidine ring can be displaced by various nitrogen nucleophiles through another SNAr reaction. This allows for the introduction of a diverse range of primary and secondary amines, as well as amides.
For example, a related compound, 4-(6-chloropyrimidin-4-yl)morpholine, can be further reacted with piperazine (B1678402) to yield 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine. nih.gov This subsequent amination reaction is typically carried out at an elevated temperature in a solvent like dioxane. nih.gov The amination of chloropyrimidines with various amines, including adamantane-containing amines, has been extensively studied. nih.gov These reactions can be performed under thermal conditions or catalyzed by palladium complexes. nih.govresearchgate.net
While less common than C-N bond formation, C-C bond formation through alkylation and arylation reactions can also be achieved on the dichloropyrimidine scaffold. These reactions often require the use of organometallic reagents or transition metal catalysis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the derivatization of halogenated heterocycles, including dichloropyrimidines. nih.govnih.gov These reactions enable the formation of C-C, C-N, and C-S bonds, respectively.
The Suzuki-Miyaura coupling, for instance, can be used to introduce aryl or heteroaryl groups by reacting the chloropyrimidine with a boronic acid in the presence of a palladium catalyst and a base. nih.gov The Buchwald-Hartwig amination provides an alternative and often more versatile method for C-N bond formation compared to traditional SNAr reactions, especially with less nucleophilic amines. nih.gov
The regioselectivity of these cross-coupling reactions on dichloropyrimidines has been studied, with the C4 position often being more reactive than the C2 position in Suzuki couplings of 2,4-dichloropyrimidine. nih.gov
| Reaction Type | Reagents | Bond Formed | Reference |
| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | C-C | nih.govnih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N | nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-C | nih.gov |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Derivatized Compounds
The definitive structural confirmation and purity assessment of derivatized compounds originating from this compound are critically dependent on the application of advanced analytical methodologies. A synergistic combination of spectroscopic and chromatographic techniques is indispensable for the unambiguous characterization of these novel chemical entities. This section details the principal analytical methods employed for the structural elucidation and purification of such pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as the cornerstone for the structural determination of organic molecules.
¹H NMR: This technique provides detailed information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. For derivatives of this compound, ¹H NMR spectra typically reveal characteristic signals for the protons on the pyrimidine ring and the morpholine moiety. The morpholine protons usually appear as distinct multiplets in the aliphatic region (approximately δ 3.0-4.0 ppm), while the pyrimidine proton signal is observed in the aromatic region. chemicalbook.comchemicalbook.com For instance, in the related compound 4-(4,6-Dichloropyrimidin-2-yl)morpholine, the morpholine protons present as multiplets around δ 3.65-3.82 ppm, and the single pyrimidine proton appears as a singlet at δ 6.40 ppm. chemicalbook.comchemicalbook.com
¹³C NMR: This method is used to determine the carbon framework of a molecule. In the analysis of pyrimidine-morpholine derivatives, distinct signals are observed for the carbons of the pyrimidine ring, which are typically found in the downfield region (δ 90-165 ppm), and the carbons of the morpholine ring, which resonate at higher fields (δ 40-70 ppm). nih.govfrontiersin.org For example, in a series of 3-methyl-6-morpholino-1-(substituted benzyl)pyrimidine-2,4(1H,3H)-diones, the C5 carbon of the pyrimidine ring provides a key characteristic signal in the range of 90.04–90.95 ppm. frontiersin.org
The following table summarizes representative NMR data for morpholine-substituted pyrimidine compounds.
Table 1: Representative ¹H and ¹³C NMR Data for Morpholine-Substituted Pyrimidine Derivatives
| Compound Name | Technique | Chemical Shift (δ ppm) and Description |
|---|---|---|
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine chemicalbook.comchemicalbook.com | ¹H NMR (300 MHz, CDCl₃) | 6.40 (s, 1H, Pyrimidine-H), 3.82-3.70 (m, 4H, Morpholine-H), 3.65 (m, 4H, Morpholine-H) |
| 4-(2,6-Dichloropyrimidin-4-yl)morpholine chemicalbook.com | ¹H NMR (300 MHz, CDCl₃) | 6.56 (s, 1H, Pyrimidine-H), 3.85-3.60 (m, 8H, Morpholine-H) |
| ¹³C NMR (101 MHz, CDCl₃) | 161.75, 160.55, 108.31, 66.59, 44.39 | |
| 3-Methyl-6-morpholino-1-(4-nitrobenzyl) pyrimidine-2,4(1H,3H)-dione frontiersin.org | ¹H NMR (500 MHz, CDCl₃) | 8.16 (s, 2H, Phenyl), 7.61 (d, 1H, Phenyl), 7.54 (t, 1H, Phenyl), 5.42 (s, 1H, Pyrimidine-H), 5.18 (s, 2H, CH₂), 3.81 (t, 4H, Morpholine-H), 3.30 (s, 3H, CH₃), 2.92-2.95 (m, 4H, Morpholine-H) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. This technique was used to confirm the formula of 4-(4,6-Dichloropyrimidin-2-yl)morpholine (C₈H₉Cl₂N₃O), with a calculated mass of 234.0201 and a measured value of 234.0196. chemicalbook.comchemicalbook.com Additionally, techniques like MALDI-TOF mass spectroscopy can be employed to analyze complex reaction mixtures and identify side products or oligomeric species that may form during synthesis. nih.gov
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule based on their characteristic absorption of infrared radiation. For pyrimidine-morpholine derivatives, FT-IR spectra can confirm the presence of key structural features such as C=O, C-N, and C-O bonds, as well as aromatic C-H stretches. frontiersin.org
Table 2: Representative Mass Spectrometry and Infrared Spectroscopy Data
| Compound Name | Technique | Findings |
|---|---|---|
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine chemicalbook.comchemicalbook.com | HRMS | Calculated for [M]⁺ C₈H₉N₃OCl₂: 234.0201; Found: 234.0196 |
| 3-Methyl-6-morpholino-1-(4-nitrobenzyl) pyrimidine-2,4(1H,3H)-dione frontiersin.org | IR (KBr) cm⁻¹ | 2963.56 (CH aromatic), 2854.22 (CH aliphatic), 1658.11 (C=O), 1527.77 (O=N=O), 1441.38 (C-O), 1350.38 (C-N) |
Chromatographic Techniques
Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity.
Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a chemical reaction, allowing for the determination of its completion by observing the disappearance of starting materials and the appearance of the product spot. chemicalbook.comchemicalbook.com
Column Chromatography: This is the standard method for purifying reaction products on a preparative scale. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate, to elute the desired compound and separate it from impurities. chemicalbook.comchemicalbook.commdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compounds. For compounds intended for further biological or material science studies, a purity of over 95% is often required, which can be accurately verified by HPLC analysis. mdpi.com
By integrating these advanced spectroscopic and chromatographic methods, researchers can confidently elucidate the structures of novel derivatives of this compound, confirm their elemental composition, and ensure a high degree of purity for subsequent applications.
Structure Activity Relationship Sar and Rational Design Studies Involving 4 2,5 Dichloropyrimidin 4 Yl Morpholine Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
A systematic exploration of how substituents at various positions on the 4-(2,5-Dichloropyrimidin-4-yl)morpholine scaffold affect biological activity is a cornerstone of medicinal chemistry. However, specific data for this exact molecular framework is limited. The following sections draw upon general knowledge of similar pyrimidine-based compounds to hypothesize potential SAR trends.
Modifications at the Pyrimidine (B1678525) Ring Positions (e.g., C-2, C-4, C-5)
The electronic and steric nature of substituents on the pyrimidine ring is a critical determinant of biological activity in many classes of kinase inhibitors and other therapeutic agents.
The 2,4,5-trichloropyrimidine (B44654) precursor allows for sequential and regioselective substitutions. Typically, the C-4 position is the most reactive towards nucleophilic aromatic substitution, followed by the C-2 and then the C-5 position. The introduction of the morpholine (B109124) at C-4 is the foundational step in the synthesis of this scaffold. Subsequent modifications would logically explore the remaining chloro-substituents.
In related series of 2,4-disubstituted pyrimidines, the nature of the group at the C-2 position has been shown to be crucial for target engagement. For instance, in various kinase inhibitors, this position often accommodates a hydrogen bond donor or acceptor group that interacts with the hinge region of the kinase. The introduction of various amines, anilines, or other nucleophiles at this position would be a logical step in exploring the SAR. The C-5 position, bearing a chloro-substituent, offers another vector for modification. Introduction of small alkyl groups, halogens, or cyano groups at this position can modulate the electronic properties of the ring and influence stacking interactions within a target binding site.
A hypothetical exploration of these positions for a generic kinase target is presented in the table below, based on common SAR trends for pyrimidine inhibitors.
| Position | Substituent | Expected Impact on Activity (Hypothetical) | Rationale |
| C-2 | -NH-Aryl | Potentially increased potency | Can form key hydrogen bonds with the kinase hinge region. Aryl group can access additional pockets. |
| C-2 | -Alkyl | Generally lower potency | May not provide the necessary interactions for high affinity. |
| C-5 | -H (dechlorination) | Variable | May increase or decrease activity depending on the target's steric and electronic requirements. |
| C-5 | -CN | Potentially increased potency | Can act as a hydrogen bond acceptor and improve physicochemical properties. |
Morpholine Ring Substitutions and Conformational Influences
The morpholine moiety is a common feature in drug candidates, often conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Substitutions on the morpholine ring itself can have a significant impact on both the compound's conformation and its interaction with biological targets.
The chair-like conformation of the morpholine ring can be influenced by the presence of substituents. Small alkyl groups, for example, may be positioned either axially or equatorially, which can, in turn, affect how the entire molecule presents itself to a binding site. The introduction of chiral centers on the morpholine ring can also lead to stereospecific interactions with a target.
Ligand Efficiency and Physicochemical Property Optimization in Lead Generation
Ligand efficiency (LE) and lipophilic efficiency (LipE) are key metrics used in lead generation to identify compounds that have a good balance of potency and physicochemical properties. These metrics help to prioritize compounds that are more likely to be developed into successful drugs.
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target.
Lipophilic Efficiency (LipE) relates potency to lipophilicity (logP or logD). A higher LipE is also favorable, as it suggests that the compound achieves its potency without excessive lipophilicity, which can lead to issues with solubility, metabolism, and off-target effects.
Without specific biological activity data for a series of this compound derivatives, it is impossible to calculate these metrics. However, in the optimization of a lead compound from this series, medicinal chemists would aim to increase potency while minimizing the increase in molecular weight and lipophilicity.
The table below illustrates a hypothetical optimization scenario, demonstrating how these metrics would be used.
| Compound | IC50 (nM) | pIC50 | MW | logP | LE | LipE |
| Lead | 500 | 6.3 | 236.08 | 2.5 | 0.45 | 3.8 |
| Analog 1 | 100 | 7.0 | 300.2 | 3.0 | 0.42 | 4.0 |
| Analog 2 | 20 | 7.7 | 320.3 | 2.8 | 0.44 | 4.9 |
Application of Bioisosteric Replacement Strategies in Scaffold Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a compound by replacing a functional group with another that has similar steric and electronic properties. acs.orgnih.gov
In the context of the this compound scaffold, several bioisosteric replacements could be envisioned to optimize its properties.
Morpholine Ring Bioisosteres: The morpholine ring is often replaced with other saturated heterocycles to fine-tune a compound's properties. For example, a piperazine (B1678402) ring could introduce an additional point for substitution and modulate basicity. A thiomorpholine (B91149) could alter the hydrogen bonding capacity and lipophilicity. A piperidine (B6355638) ring would increase lipophilicity.
Pyrimidine Ring Bioisosteres: While less common for a core scaffold, in some instances, the pyrimidine ring could be replaced by other heteroaromatic systems such as a pyridine (B92270) or a triazine, although this would represent a more significant scaffold hopping approach rather than a simple bioisosteric replacement.
The table below provides some potential bioisosteric replacements for the morpholine moiety and their likely impact on physicochemical properties.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| Morpholine | Piperazine | Increased basicity, potential for additional substitution. |
| Morpholine | Thiomorpholine | Increased lipophilicity, altered H-bonding. |
| Morpholine | N-methylpiperazine | Increased basicity and lipophilicity. |
| Morpholine | Piperidine | Increased lipophilicity. |
Computational and Molecular Modeling Investigations of 4 2,5 Dichloropyrimidin 4 Yl Morpholine Interactions
Biological Evaluation of 4 2,5 Dichloropyrimidin 4 Yl Morpholine Derivatives: in Vitro and Preclinical Pharmacological Profiles
Enzyme Inhibition Studies and Target Identification
Derivatives of 4-(2,5-dichloropyrimidin-4-yl)morpholine have been investigated for their inhibitory effects against a variety of enzyme systems. These studies are crucial for identifying the molecular targets through which these compounds exert their therapeutic effects. The primary areas of investigation have included protein kinases, phospholipases, and enzymes involved in inflammatory pathways.
Kinase Inhibition (e.g., CDK2, CDK6, CDK9, FAK, PI3K, mTOR, PfGSK3, PfPK6, MARK4)
The pyrimidine (B1678525) core is a well-established scaffold for the development of kinase inhibitors, and derivatives of this compound are no exception. These compounds have been explored for their potential to inhibit a wide array of kinases involved in cell signaling, proliferation, and survival.
One notable area of investigation has been the inhibition of Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase implicated in cancer development and progression. A study focused on 2,4-dianilinopyrimidine derivatives, which included compounds synthesized from a 2,5-dichloropyrimidin-4-yl intermediate, identified potent anti-FAK activity. For instance, compound 8a , a derivative containing the 5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino core, demonstrated a half-maximal inhibitory concentration (IC50) of 0.047 µM against FAK. nih.gov This highlights the potential of this chemical class in developing targeted anticancer agents.
While direct inhibitory data for this compound derivatives against the full spectrum of cyclin-dependent kinases (CDKs) is not extensively available, the broader class of pyrimidine derivatives has shown significant activity. For example, various N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been synthesized and shown to be potent CDK2 inhibitors , with Ki values in the low nanomolar range. mdpi.com Specifically, compound 15 from this series exhibited a Ki of 0.005 µM for CDK2. mdpi.com Similarly, 2-anilinopyrimidine derivatives have been identified as potent inhibitors of CDK9 , with compound 5b showing an IC50 of 0.059 µM. mdpi.com The development of selective CDK4/6 inhibitors has also utilized the pyrimidine scaffold, leading to clinically approved drugs for breast cancer. nih.gov
In the realm of the phosphoinositide 3-kinase (PI3K ) and mammalian target of rapamycin (B549165) (mTOR ) signaling pathway, which is crucial for cell growth and survival, morpholine-substituted pyrimidine derivatives have also been investigated. Although direct data on 2,5-dichloropyrimidin-4-yl)morpholine derivatives is limited, related structures such as morpholine-substituted tetrahydroquinoline derivatives have been explored as potential mTOR inhibitors. mdpi.com
Furthermore, the pyrimidine scaffold has been employed to target kinases in infectious disease pathogens. Novel 2,4,5-trisubstituted pyrimidines have been identified as dual inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3 ) and protein kinase 6 (PfPK6 ), with IC50 values in the nanomolar range for some analogs. chemrxiv.org Additionally, 4,6-disubstituted pyrimidine-based compounds have been synthesized and characterized as inhibitors of microtubule affinity-regulating kinase 4 (MARK4 ), a target in neurodegenerative diseases like Alzheimer's. nih.gov
| Compound Class | Target Kinase | Key Derivative | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|---|
| 2,4-Dianilinopyrimidine | FAK | 8a | 0.047 µM (IC50) | nih.gov |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 15 | 0.005 µM (Ki) | mdpi.com |
| 2-Anilinopyrimidine | CDK9 | 5b | 0.059 µM (IC50) | mdpi.com |
| 2,4,5-Trisubstituted Pyrimidine | PfGSK3 | IKK16 Analog | Nanomolar range | chemrxiv.org |
| 2,4,5-Trisubstituted Pyrimidine | PfPK6 | IKK16 Analog | Nanomolar range | chemrxiv.org |
| 4,6-Disubstituted Pyrimidine | MARK4 | Compound 9 | Micromolar range | nih.gov |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. While direct inhibition of NAPE-PLD by this compound derivatives has not been specifically reported, structurally related pyrimidine-4-carboxamides have been extensively studied. These studies led to the development of potent and selective NAPE-PLD inhibitors. nih.gov The optimization of a high-throughput screening hit, which featured a morpholine (B109124) substituent, ultimately led to the discovery of LEI-401, a nanomolar potent inhibitor. nih.gov Although the final optimized compound replaced the morpholine with a hydroxypyrrolidine group to improve properties, the initial exploration highlights the compatibility of the pyrimidine core with NAPE-PLD inhibition. nih.gov
| Compound Class | Target Enzyme | Key Derivative | Significance | Reference |
|---|---|---|---|---|
| Pyrimidine-4-carboxamides | NAPE-PLD | LEI-401 | Nanomolar potent and selective inhibitor developed from a morpholine-containing scaffold. | nih.gov |
Cyclooxygenase (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Modulation
The role of morpholinopyrimidine derivatives in modulating inflammatory pathways has been a significant area of research. Specifically, their ability to affect the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory response, has been demonstrated.
A study on a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives showed that certain compounds could effectively inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Two of the most active compounds, V4 and V8 , were found to dramatically reduce the mRNA and protein expression of both iNOS and COX-2. nih.govresearchgate.net This suggests that these morpholinopyrimidine derivatives exert their anti-inflammatory effects by downregulating the expression of these pro-inflammatory enzymes.
| Compound Class | Target Enzymes | Key Derivatives | Observed Effect | Reference |
|---|---|---|---|---|
| Morpholinopyrimidine derivatives | COX-2 and iNOS | V4 and V8 | Significantly reduced mRNA and protein expression in LPS-stimulated macrophages. | nih.govresearchgate.net |
Other Identified Enzyme Systems and Biological Pathways
Beyond the well-defined targets mentioned above, the broad chemical reactivity and structural features of this compound derivatives suggest their potential interaction with other biological pathways. The morpholine ring is a common feature in many bioactive molecules and can contribute to improved pharmacokinetic properties. researchgate.net The dichloropyrimidine core provides two reactive sites for substitution, allowing for the generation of diverse chemical libraries that can be screened against a wide range of biological targets. While the current body of literature primarily focuses on the aforementioned enzyme systems, the potential for these compounds to interact with other kinases, proteases, or metabolic enzymes remains an open area for future investigation.
Cellular Assays for Biological Response Profiling
The ultimate therapeutic potential of a compound is determined by its effects within a cellular context. Cellular assays provide a crucial bridge between in vitro enzyme inhibition and in vivo efficacy. For derivatives of this compound, these assays have primarily focused on their impact on cell cycle regulation and the induction of apoptosis, particularly in cancer cell models.
Cell Cycle Regulation and Apoptosis Induction in Preclinical Cell Models
The inhibition of kinases such as CDKs by pyrimidine derivatives is expected to have a direct impact on cell cycle progression. Numerous studies on various pyrimidine-based compounds have confirmed this, demonstrating the ability to arrest the cell cycle at different phases. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are potent CDK2 inhibitors, have been shown to arrest ovarian cancer cells in the S and G2/M phases of the cell cycle. mdpi.com
In addition to cell cycle arrest, the induction of apoptosis (programmed cell death) is a key mechanism for the anticancer activity of many therapeutic agents. The FAK inhibitor 8a , derived from a 2,5-dichloropyrimidin-4-yl intermediate, was found to induce apoptosis in a dose-dependent manner in H1975 lung cancer cells. nih.gov This apoptotic induction was accompanied by an arrest of the cells in the S/G2 phase. nih.gov Similarly, other pyrimidine-based CDK inhibitors have been shown to trigger apoptosis in various cancer cell lines, often as a consequence of prolonged cell cycle arrest or the inhibition of survival signaling pathways. nih.gov
| Compound Class | Cellular Process | Key Derivative | Observed Effect in Preclinical Models | Reference |
|---|---|---|---|---|
| 2,4-Dianilinopyrimidine | Cell Cycle & Apoptosis | 8a | Arrested H1975 cells in S/G2 phase and induced dose-dependent apoptosis. | nih.gov |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | Cell Cycle & Apoptosis | 15 | Arrested ovarian cancer cells at S and G2/M phases and induced apoptosis. | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | Cell Cycle & Apoptosis | Compound 15 | Induced cell growth arrest in the S phase and increased pre-G1 apoptotic population in HCT-116 cells. | nih.gov |
Cellular Anti-inflammatory Responses (e.g., Nitric Oxide Production Inhibition)
Derivatives of the morpholinopyrimidine scaffold have been investigated for their potential to mitigate inflammatory responses at a cellular level. A key indicator of inflammation in macrophages is the production of nitric oxide (NO), a signaling molecule generated by the enzyme inducible nitric oxide synthase (iNOS) during an inflammatory state. researchgate.net Excessive NO production is a hallmark of chronic inflammation. researchgate.net
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inducing an inflammatory response, certain morpholinopyrimidine derivatives have demonstrated significant inhibitory effects on NO production. researchgate.netnih.gov For instance, two compounds, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8), were identified as potent inhibitors of NO generation at concentrations that were not toxic to the cells. researchgate.netnih.gov The anti-inflammatory action of these compounds was further substantiated by their ability to suppress the expression of iNOS and cyclooxygenase-2 (COX-2), two key enzymes that mediate inflammatory processes. nih.gov The administration of compound 6h, a 4-indole-2-arylaminopyrimidine derivative, also showed it could inhibit the expression of iNOS, thereby reducing the synthesis of large amounts of NO and mitigating tissue damage in a model of acute lung injury. nih.gov
These findings highlight the potential of this chemical class to modulate cellular mechanisms central to inflammation. The inhibition of NO production and the downregulation of key inflammatory enzymes like iNOS and COX-2 represent a promising therapeutic strategy for inflammation-related disorders. nih.gov
Table 1: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives
| Compound ID | Chemical Name | Assay | Results |
| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | NO Production Inhibition | Active inhibitor at non-cytotoxic concentrations. researchgate.netnih.gov |
| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | NO Production Inhibition | Active inhibitor at non-cytotoxic concentrations. researchgate.netnih.gov |
| 6h | N-(4-(dimethylamino)phenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | iNOS Expression | Significantly inhibited iNOS expression in an LPS-induced lung injury model. nih.gov |
In Vitro Antimicrobial Activities (e.g., antibacterial, antimalarial, antifungal)
The pyrimidine scaffold, often in conjunction with a morpholine moiety, is a recognized framework in the development of antimicrobial agents. researchgate.netnih.gov Derivatives have been evaluated against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govnih.gov
In one study, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and screened for their antimicrobial efficacy. nih.gov The compounds were tested against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungi Candida albicans and Aspergillus flavus. nih.gov Several derivatives exhibited excellent antimicrobial activities when compared to standard reference drugs like ampicillin (B1664943) and clotrimazole. nih.gov Another study on 4-aminopyrimido[4,5-b]quinoline derivatives found that compounds containing a thio-function were the most active against a selection of bacteria and fungi. nih.gov
These studies underscore the versatility of the pyrimidine core in designing new therapeutic agents capable of combating a range of microbial infections. The data suggests that specific structural modifications can tune the activity and spectrum of these compounds.
Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Test Organisms | Activity |
| Pyrimidine & Pyrimidopyrimidine Analogs | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Several compounds exhibited excellent activity. nih.gov |
| Escherichia coli (Gram-negative) | Several compounds exhibited excellent activity. nih.gov | |
| Candida albicans, Aspergillus flavus (Fungi) | Several compounds exhibited excellent activity. nih.gov | |
| 4-Aminopyrimido[4,5-b]quinoline Derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Derivatives containing a thio-function showed the highest activity. nih.gov |
Preclinical Pharmacodynamic Characterization of Lead Compounds
In Vitro Target Engagement Studies
A critical step in preclinical characterization is confirming that a lead compound directly interacts with its intended molecular target. For pyrimidine-morpholine derivatives, a primary focus has been on their activity as kinase inhibitors, which are crucial regulators of cellular signaling.
Derivatives of 2,4-dianilinopyrimidine have been designed as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer progression. nih.gov One such compound, 8a , which incorporates a 4-(morpholinomethyl)phenyl moiety, displayed potent anti-FAK activity with an IC50 value of 0.047 µM. nih.gov Molecular docking analyses suggested that the 4-(morpholinomethyl)phenyl group provides flexibility, enabling favorable interactions within the kinase's active site. nih.gov
In another context, morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M mutant which confers resistance to some cancer therapies. nih.govresearchgate.net Compound 10c from this series showed high potency against the EGFRT790M/L858R kinase with an IC50 of 0.71 nM and exhibited high selectivity for the mutant EGFR over the wild-type form. nih.gov This selectivity is a key attribute for minimizing side effects. nih.gov These studies confirm that derivatives of the core structure can be engineered to engage specific kinase targets with high affinity and selectivity.
Table 3: In Vitro Kinase Inhibition by Pyrimidine-Morpholine Derivatives
| Compound ID | Target Kinase | IC50 Value | Notes |
| 8a | Focal Adhesion Kinase (FAK) | 0.047 µM | A 2,4-dianilinopyrimidine derivative containing a 4-(morpholinomethyl)phenyl group. nih.gov |
| 10c | EGFRT790M/L858R | 0.71 nM | A morpholine-substituted diphenylpyrimidine derivative. nih.gov |
Analysis of Downstream Signaling Pathway Modulation
Following target engagement, an effective drug molecule must modulate downstream signaling pathways to exert its biological effect. Research on this compound derivatives has provided evidence of such modulation in both anti-inflammatory and anticancer contexts.
In the realm of anti-inflammatory research, compounds V4 and V8 were shown to not only inhibit NO production but also to dramatically reduce the mRNA and protein expression of iNOS and COX-2 in LPS-stimulated macrophages. researchgate.netnih.gov This demonstrates an interruption of the TLR4 signaling cascade that is normally activated by LPS, preventing the transcription of key inflammatory genes. nih.gov Similarly, in an animal model of acute lung injury, a lead compound significantly inhibited the mRNA expression of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, which are critical downstream mediators of the inflammatory response. nih.gov
In the context of oncology, FAK inhibitors have been shown to impact cell fate pathways. Compound 8a , after engaging FAK, induced apoptosis (programmed cell death) in H1975 cancer cells in a dose-dependent manner. nih.gov Furthermore, it caused cell cycle arrest in the S and G2 phases, thereby inhibiting the proliferation of cancer cells. nih.gov These effects are consistent with the inhibition of FAK-mediated survival and proliferation signals. This evidence confirms that pyrimidine-morpholine derivatives can successfully translate target binding into significant modulation of downstream cellular events.
Table of Compounds Mentioned
| Abbreviation / ID | Full Chemical Name |
| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol |
| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol |
| 6h | N-(4-(dimethylamino)phenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine |
| 8a | N-(2-((4-(morpholinomethyl)phenyl)amino)-5-chloropyrimidin-4-yl)-N-(2,4-difluorophenyl)benzamide |
| 10c | N-(5-chloro-2-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-2-(2-fluorophenyl)-2-phenylacetamide |
| Mor-DPPYs | Morpholine-substituted diphenylpyrimidine derivatives |
Advanced Applications and Future Research Trajectories of the 4 2,5 Dichloropyrimidin 4 Yl Morpholine Scaffold
Development of 4-(2,5-Dichloropyrimidin-4-yl)morpholine-Based Chemical Probes and Research Tools
The inherent reactivity of the chlorine atoms on the pyrimidine (B1678525) ring of this compound provides a handle for the development of chemical probes and research tools. These tools are instrumental in elucidating the mechanism of action of bioactive compounds and identifying their molecular targets.
Future development in this area could involve the strategic incorporation of reporter tags, such as fluorophores or biotin, onto the morpholine (B109124) or pyrimidine ring. This would enable the visualization and tracking of the molecule within cellular systems, aiding in target identification and validation. Furthermore, the introduction of photoaffinity labels or chemically reactive groups could allow for covalent modification of target proteins, facilitating their isolation and identification through proteomic techniques.
The design of such probes can be guided by the known biological activities of pyrimidine-morpholine derivatives. For instance, given that many of these compounds exhibit kinase inhibitory activity, probes could be designed to specifically label and identify novel kinases or to profile the selectivity of existing inhibitors.
Strategies for Scaffold Hopping and Lead Optimization in Drug Discovery Programs
Scaffold hopping is a powerful strategy in drug discovery that involves modifying the core structure of a molecule to identify novel chemotypes with improved properties. nih.gov The this compound scaffold is an excellent candidate for such approaches.
Lead optimization of derivatives from this scaffold has been a key focus of many research programs. acs.org Strategies often involve the systematic modification of the substituents on the pyrimidine ring. For example, replacing one or both chlorine atoms with different functional groups can significantly impact the compound's biological activity, selectivity, and pharmacokinetic properties.
| Strategy | Description | Potential Outcome |
|---|---|---|
| Heterocycle Replacement | Replacing the pyrimidine ring with other heterocyclic systems (e.g., quinazoline, thiophene). unica.it | Alteration of physicochemical properties and exploration of new binding modes. |
| Ring Opening or Closure | Modifying the morpholine ring to create acyclic or different cyclic structures. nih.gov | Introduction of conformational flexibility or rigidity to optimize target engagement. |
| Substituent Modification | Varying the groups attached to the core scaffold. mdpi.com | Enhancement of potency, selectivity, and ADME properties. |
Elucidation of Novel Therapeutic Strategies Leveraging Pyrimidine-Morpholine Architectures
The pyrimidine-morpholine architecture has been associated with a diverse range of therapeutic applications, highlighting its potential to address various unmet medical needs.
Anticancer Activity: Numerous studies have reported the potent anticancer effects of pyrimidine-morpholine hybrids. frontiersin.orgfrontiersin.orgresearchgate.net These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and liver. frontiersin.orgfrontiersin.orgnih.gov The mechanisms of action are often linked to the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. mdpi.comnih.gov
Anti-inflammatory Properties: Derivatives of the pyrimidine-morpholine scaffold have also demonstrated significant anti-inflammatory activity. nih.govrsc.org Certain compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and reduce the expression of inflammatory enzymes such as iNOS and COX-2. nih.govrsc.org
Kinase Inhibition: The pyrimidine core is a well-established pharmacophore for kinase inhibitors. The combination with a morpholine moiety has led to the discovery of potent inhibitors of various kinases, including Src kinase, which is implicated in tumor survival and proliferation. nih.govresearchgate.net
| Therapeutic Area | Molecular Target/Mechanism | Reported Activity |
|---|---|---|
| Oncology | PI3K/Akt/mTOR pathway, Src Kinase, FAK | Antiproliferative against various cancer cell lines. frontiersin.orgfrontiersin.orgnih.govnih.gov |
| Inflammation | iNOS, COX-2 | Inhibition of pro-inflammatory mediator production. nih.govrsc.org |
| Neurodegenerative Disorders | Cholinesterases (AChE, BuChE) | Potential for development as anti-Alzheimer's drugs. researchgate.net |
Prospects for Interdisciplinary Research Integrating Synthetic Chemistry, Biological Evaluation, and Advanced Computational Approaches
The future of research on the this compound scaffold lies in a highly interdisciplinary approach that combines the strengths of synthetic chemistry, biological evaluation, and computational modeling.
Synthetic Chemistry: The development of novel and efficient synthetic methodologies will be crucial for generating diverse libraries of pyrimidine-morpholine derivatives. This includes the exploration of new catalysts and reaction conditions to facilitate the regioselective functionalization of the pyrimidine ring. nih.govnih.gov
Biological Evaluation: High-throughput screening and a battery of in vitro and in vivo assays are essential to identify promising lead compounds and to elucidate their mechanisms of action. nih.govnih.gov This includes cell-based assays to assess cytotoxicity and target engagement, as well as animal models to evaluate efficacy.
Computational Approaches: In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can play a pivotal role in the rational design of new compounds. nih.govresearchgate.net These computational tools can help predict the binding modes of ligands to their targets, identify key structure-activity relationships, and forecast the ADME (absorption, distribution, metabolism, and excretion) properties of new chemical entities. researchgate.net This integrated approach will undoubtedly accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.
Q & A
(Basic) What are the standard synthetic routes for 4-(2,5-Dichloropyrimidin-4-yl)morpholine?
Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,5-dichloro-4-pyrimidinyl derivatives with morpholine under basic conditions. For example, in analogous pyrimidine-morpholine syntheses, chloro-substituted pyrimidines are treated with morpholine in the presence of a base like sodium hydroxide or potassium carbonate, often in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (60–80°C) . Characterization is confirmed using NMR and HRMS, as demonstrated in related pyrimidine derivatives .
(Advanced) How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. For example:
- Catalyst use : Adding catalytic iodine or phase-transfer catalysts (e.g., TBAB) enhances reactivity .
- Temperature control : Gradual heating (e.g., 80–90°C) minimizes side reactions like dechlorination .
- Solvent selection : High-polarity solvents (e.g., DMSO) improve solubility of intermediates but may require careful purification to remove residues .
Yield tracking via HPLC or TLC is critical to identify optimal conditions .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirms substitution patterns and morpholine integration. For example, morpholine protons appear as a multiplet near δ 3.6–3.8 ppm in DMSO-d6 .
- HRMS : Validates molecular weight (e.g., expected [M+H]+ for C8H9Cl2N3O: 234.02) .
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches near 550–600 cm⁻¹) .
(Advanced) How should researchers resolve discrepancies in spectral data during structural elucidation?
Answer:
- Cross-validation : Compare experimental NMR/HRMS with computational predictions (e.g., DFT calculations) .
- Alternative techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
- Crystallography : If crystalline, X-ray diffraction provides unambiguous structural confirmation, as seen in related pyrimidine derivatives .
(Basic) What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles .
- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .
(Advanced) How is this compound evaluated for biological activity in kinase inhibition studies?
Answer:
- In vitro assays : Test against kinase panels (e.g., PI3Kα) using ATP-competitive binding assays. IC50 values are determined via fluorescence polarization or radiometric methods .
- Structure-activity relationship (SAR) : Modify the pyrimidine core or morpholine substituents to assess impact on potency .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., leukemia models) to prioritize lead compounds .
(Basic) What purification methods are effective for isolating this compound?
Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to obtain high-purity crystals (>98%) .
- Column chromatography : Employ silica gel with gradients of ethyl acetate in hexane to separate unreacted starting materials .
- HPLC : Useful for analytical purity checks (e.g., C18 columns with acetonitrile/water mobile phases) .
(Advanced) What role does this compound play in developing PI3Kα inhibitors?
Answer:
The compound serves as a scaffold for designing selective inhibitors. For example:
- Derivatization : Attach thienopyrimidine or pyrazolyl groups to enhance binding to the kinase’s ATP pocket .
- Biological testing : Optimize substituents to improve potency (e.g., IC50 < 100 nM) and reduce off-target effects .
- Mechanistic studies : Use molecular docking to predict interactions with PI3Kα’s hydrophobic region .
(Basic) How is the purity of this compound validated?
Answer:
- Melting point : Compare observed mp (e.g., 132–135°C for analogs) with literature values .
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- HPLC-UV : Ensure >98% purity using a C18 column and 254 nm detection .
(Advanced) What strategies address low solubility of this compound in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or ester groups that hydrolyze in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
